N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions . The reaction can be represented as follows:
Hydrazine derivative+Aldehyde/Ketone→Schiff base hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are often employed to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a sulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(20-8-3-2-4-9-20)16-17-11-13-18(14-12-17)22(27)25-24-15-19-7-5-6-10-21(19)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
GUCVDRQIVUCQGU-BUVRLJJBSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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